3-(2-Methoxyphenyl)propanoyl chloride
Overview
Description
3-(2-Methoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoyl chloride where the propanoyl group is substituted with a 2-methoxyphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenyl)propanoyl chloride can be synthesized through the reaction of 3-(2-Methoxyphenyl)propanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2-Methoxyphenyl)propanoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-(2-Methoxyphenyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild conditions, often at room temperature or slightly elevated temperatures.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-(2-Methoxyphenyl)propanoic acid: Formed from hydrolysis.
3-(2-Methoxyphenyl)propanol: Formed from reduction.
Scientific Research Applications
3-(2-Methoxyphenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amino groups in proteins and nucleic acids, leading to the formation of amide or ester linkages. These modifications can alter the biological activity and properties of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoyl chloride: Similar structure but with the methoxy group at the para position.
3-(3-Methoxyphenyl)propanoyl chloride: Similar structure but with the methoxy group at the meta position.
Propanoyl chloride: The parent compound without the methoxyphenyl substitution.
Uniqueness
3-(2-Methoxyphenyl)propanoyl chloride is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and the steric effects in chemical reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to its meta and para counterparts.
Properties
IUPAC Name |
3-(2-methoxyphenyl)propanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXZBYGDXGWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297521 | |
Record name | 2-Methoxybenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22955-75-5 | |
Record name | 2-Methoxybenzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22955-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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